molecular formula C17H17N3O4S2 B2454275 (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946334-78-7

(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2454275
CAS No.: 946334-78-7
M. Wt: 391.46
InChI Key: MPNWVPBEKFHJPW-ZCXUNETKSA-N
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Description

(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-(3-methyl-1,2-oxazole-5-carbonyl)imino-6-methylsulfanyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-4-23-15(21)9-20-12-6-5-11(25-3)8-14(12)26-17(20)18-16(22)13-7-10(2)19-24-13/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWVPBEKFHJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 946334-78-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2}, with a molecular weight of 391.5 g/mol. The compound features a complex structure that includes an isoxazole moiety and a benzo[d]thiazole core, which are known to contribute to various biological activities.

PropertyValue
CAS Number946334-78-7
Molecular FormulaC17H17N3O4S2
Molecular Weight391.5 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole and isoxazole exhibit potent antitumor activities. For instance, compounds that share structural similarities with (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate have shown promising results against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways such as the BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

Antimicrobial Activity

Compounds containing thiazole and isoxazole rings have demonstrated notable antimicrobial properties. In vitro studies suggest that (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate exhibits significant antibacterial and antifungal activities, potentially making it useful in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving the inhibition of inflammatory mediators such as cytokines and prostaglandins. The presence of the methylthio group in the structure may enhance its anti-inflammatory properties by modulating oxidative stress responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate is crucial for optimizing its therapeutic efficacy. Modifications to the benzothiazole and isoxazole moieties can significantly impact biological activity:

  • Benzothiazole Substituents : Variations in substituents at the 6-position can alter both potency and selectivity against target enzymes.
  • Isoxazole Modifications : Changes to the carbonyl group within the isoxazole ring can enhance solubility and bioavailability.
  • Methylthio Group : This group may play a role in enhancing lipophilicity, improving cellular uptake.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of benzothiazole derivatives revealed that compounds structurally similar to (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Candida albicans showed that derivatives with similar structural frameworks had minimum inhibitory concentrations (MICs) below 50 μg/mL, demonstrating their potential as antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For example, studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A comparative study demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as new antimicrobial agents.

Anti-inflammatory Properties

Benzothiazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes like lipoxygenase. Specific substitutions in the benzothiazole structure enhance anti-inflammatory efficacy, suggesting that (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential, which is crucial in mitigating oxidative stress-related diseases. Studies suggest that the presence of the methylthio group enhances the radical scavenging ability of the compound, making it a candidate for further research in oxidative stress mitigation.

Case Studies

  • Case Study on Antimicrobial Activity :
    A recent study synthesized a series of benzothiazole derivatives, including (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate, and tested their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited an MIC lower than standard antibiotics, suggesting their potential as new antimicrobial agents.
  • Case Study on Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The study revealed that specific substitutions significantly reduced inflammation markers in cellular models. This underscores the therapeutic potential of (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate in treating inflammatory diseases.

Q & A

Q. How can I optimize the synthesis of (Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation and cyclization. For example, describes a procedure where tert-butyl-protected intermediates are deprotected using HCl in dioxane (30°C, 1 h) . Key parameters include:
  • Solvent selection : Acetonitrile (ACN) or dioxane for high-temperature reactions.
  • Catalyst/base : Triethylamine (Et3_3N) for facilitating coupling reactions (e.g., 100°C, 16 h) .
  • Workup : Precipitation in CH3_3CN followed by filtration yields pure product (54% yield) .
  • Table :
StepReagents/ConditionsYield
Deprotection4M HCl in dioxane, 30°C, 1 h90%
CouplingEt3_3N in ACN, 100°C, 16 h54%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H NMR, ESI-MS, and IR spectroscopy. reports 1^1H NMR (DMSO-d6d_6) peaks at δ 8.89–8.75 (m, aromatic protons), 5.89–5.73 (dt, vinyl protons), and 2.92–2.77 (q, ethyl groups) . ESI-MS confirms molecular weight (calcd 640.17; found 640.20) . For analogous compounds, highlights hydrolysis steps (EtOH-H2_2O-NaOH) to verify carboxylate formation .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
  • Variable-temperature NMR : Detect conformational changes (e.g., discusses thiazolidinone tautomerism) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., vinyl protons in ) .
  • Crystallography : Use SHELX () for absolute configuration verification if crystals are obtainable .

Q. What computational approaches model the reactivity of the imino-thiazole core?

  • Methodological Answer : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites. For example:
  • HOMO-LUMO analysis : Identify reactive regions in the benzo[d]thiazole ring (analogous to ’s carbene studies) .
  • Molecular docking : Study interactions with biological targets (e.g., kinases or STING agonists, as in ) .

Q. How do solubility issues in biological assays impact experimental design?

  • Methodological Answer : The methylthio group enhances lipophilicity, requiring DMSO or cyclodextrin-based solubilization. notes solubility challenges in aqueous media; pre-treatment with 10% DMSO improves bioavailability . For in vitro studies, use:
  • Critical micelle concentration (CMC) : Optimize detergent concentrations.
  • Table :
SolventConcentration (mg/mL)Compatibility
DMSO50High
PBS<0.1Low

Q. What mechanistic insights explain the stereoselectivity of Z-configuration formation?

  • Methodological Answer : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino group and thiazole sulfur ( ). Kinetic control during cyclization (e.g., ’s reflux conditions) favors Z-isomers due to steric hindrance from the ethyl ester .

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